molecular formula C28H22ClN3O B4705198 (E)-N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(4-phenylphenyl)pyrrol-3-yl]prop-2-enamide

(E)-N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(4-phenylphenyl)pyrrol-3-yl]prop-2-enamide

Cat. No.: B4705198
M. Wt: 451.9 g/mol
InChI Key: JXSXJLGUTSGTLI-JJIBRWJFSA-N
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Description

(E)-N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(4-phenylphenyl)pyrrol-3-yl]prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a pyrrol ring substituted with dimethyl and phenyl groups.

Properties

IUPAC Name

(E)-N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(4-phenylphenyl)pyrrol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22ClN3O/c1-19-16-23(17-24(18-30)28(33)31-26-12-10-25(29)11-13-26)20(2)32(19)27-14-8-22(9-15-27)21-6-4-3-5-7-21/h3-17H,1-2H3,(H,31,33)/b24-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSXJLGUTSGTLI-JJIBRWJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C3=CC=CC=C3)C)C=C(C#N)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C3=CC=CC=C3)C)/C=C(\C#N)/C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(4-phenylphenyl)pyrrol-3-yl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the desired product . The reaction conditions often require a solvent such as ethanol or methanol, and a base like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(4-phenylphenyl)pyrrol-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

(E)-N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(4-phenylphenyl)pyrrol-3-yl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(4-phenylphenyl)pyrrol-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(4-phenylphenyl)pyrrol-3-yl]prop-2-enamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(4-phenylphenyl)pyrrol-3-yl]prop-2-enamide
Reactant of Route 2
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(E)-N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(4-phenylphenyl)pyrrol-3-yl]prop-2-enamide

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